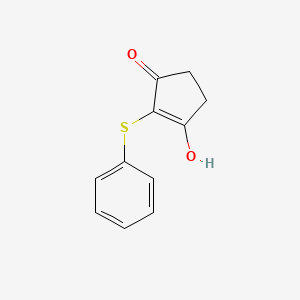
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C11H10O2S It is a derivative of cyclopentenone, featuring a hydroxyl group and a phenylsulfanyl group attached to the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentenone, which is commercially available or can be synthesized from cyclopentadiene.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using a phenylthiol reagent.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group can also interact with biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-phenylcyclopent-2-en-1-one: Similar structure but lacks the phenylsulfanyl group.
2-Cyclopentenone: Lacks both the hydroxyl and phenylsulfanyl groups.
3-Hydroxy-2-(methylsulfanyl)cyclopent-2-en-1-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
3-Hydroxy-2-(phenylsulfanyl)cyclopent-2-en-1-one is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. The phenylsulfanyl group, in particular, can enhance the compound’s reactivity and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
90036-83-2 |
|---|---|
Formule moléculaire |
C11H10O2S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
3-hydroxy-2-phenylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2S/c12-9-6-7-10(13)11(9)14-8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
Clé InChI |
SLGLFVYXTSHNQY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C1O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


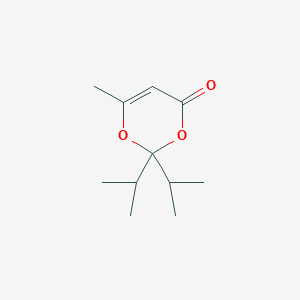
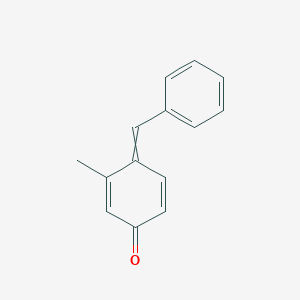
![Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate](/img/structure/B14385786.png)

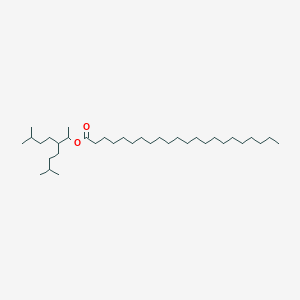
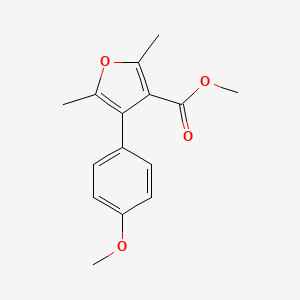
![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)


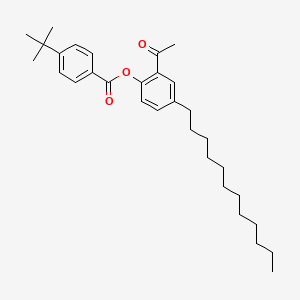

![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

